molecular formula C15H8N2O6 B8793794 6-Nitro-3-p-nitrophenylchromen-2-one CAS No. 22131-84-6

6-Nitro-3-p-nitrophenylchromen-2-one

Cat. No.: B8793794
CAS No.: 22131-84-6
M. Wt: 312.23 g/mol
InChI Key: RWHKCABDFSWZQN-UHFFFAOYSA-N
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Description

6-Nitro-3-p-nitrophenylchromen-2-one is a nitro-substituted chromenone derivative characterized by a coumarin (chromen-2-one) backbone functionalized with a nitro (-NO₂) group at the 6-position and a para-nitrophenyl (-C₆H₄NO₂) group at the 3-position. The nitro and nitrophenyl groups in this compound likely enhance its electron-deficient character, influencing reactivity and binding interactions in biological or material applications.

Properties

CAS No.

22131-84-6

Molecular Formula

C15H8N2O6

Molecular Weight

312.23 g/mol

IUPAC Name

6-nitro-3-(4-nitrophenyl)chromen-2-one

InChI

InChI=1S/C15H8N2O6/c18-15-13(9-1-3-11(4-2-9)16(19)20)8-10-7-12(17(21)22)5-6-14(10)23-15/h1-8H

InChI Key

RWHKCABDFSWZQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Positional Isomerism : The placement of nitro and nitrophenyl groups significantly impacts electronic and steric properties. For example, this compound has a para-substituted phenyl ring, which may enhance conjugation compared to the meta-substituted 6-Nitro-2-(3-nitrophenyl)-4H-chromen-4-one .

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